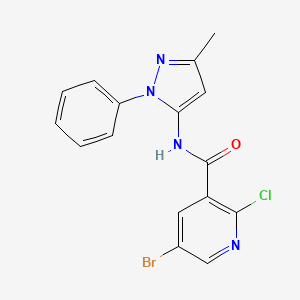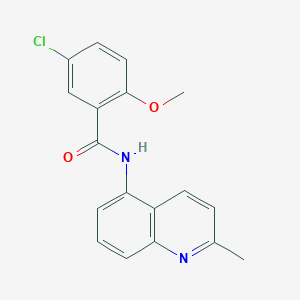
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide" is a structurally complex molecule that appears to be related to a family of pyrimidine derivatives. These derivatives are of significant interest in the field of medicinal chemistry due to their potential biological activities. The papers provided discuss various pyrimidine derivatives and their synthesis, molecular structure, and potential applications in drug discovery, particularly as antiviral and anticancer agents .
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve multiple steps, starting from basic precursors like itaconic acid, as seen in the parallel synthesis of a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides . The process includes transformations and amidation reactions to yield the final compounds with good overall yields and purity. Similarly, other papers describe multi-step synthetic routes to obtain various substituted pyrimidine derivatives, indicating that the synthesis of such compounds can be quite complex and requires careful planning and execution .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with various functional groups. The papers discuss the molecular structure analysis using techniques like X-ray crystallography and quantum chemical calculations . These analyses reveal the geometry, bond angles, and intramolecular interactions that stabilize the molecular conformation. For example, intramolecular hydrogen bonding is a common feature that contributes to the stability of these molecules .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be influenced by the substituents on the pyrimidine ring. The papers do not provide detailed reaction mechanisms but do mention the formation of compounds through reactions like addition of magnesium enolates or the action of ketene . These reactions are likely to be specific to the functional groups present on the pyrimidine core and the surrounding chemical environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The papers provided do not offer extensive data on these properties; however, the synthesis and structural analysis imply that these compounds are likely to have varied properties based on their substituents . Additionally, the drug likeness and pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity are evaluated to assess the potential of these compounds as therapeutic agents .
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the queried compound, has been reported as selective ligands for the translocator protein (18 kDa), crucial for neuroinflammation studies. DPA-714, a compound within this series, has been designed for in vivo imaging using PET, highlighting its utility in neurology and pharmacology research (Dollé et al., 2008).
Antimicrobial Applications
Research into pyrimidinones and oxazinones derivatives, synthesized from citrazinic acid, has shown that these compounds possess significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents, emphasizing the relevance of pyrimidine derivatives in addressing resistance issues (Hossan et al., 2012).
Synthetic Methodologies and Chemical Structures
The synthesis and structural analysis of isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been explored. These studies provide insights into novel synthetic pathways and the structural diversity of pyrimidine derivatives, broadening the scope of their application in medicinal chemistry and drug design (Rahmouni et al., 2014).
Anticonvulsant and Nootropic Activity
4-Phenylpyrrolidone derivatives, designed from racetam structures, have been synthesized and evaluated for their anticonvulsant and nootropic activities. These derivatives highlight the potential therapeutic applications of compounds structurally related to the queried chemical, underscoring the importance of pyrimidine derivatives in neurological research (Zhmurenko et al., 2019).
Antimicrobial Activity of Pyrimidine-Triazole Derivatives
The synthesis and investigation of the antimicrobial activity of pyrimidine-triazole derivatives from a 4-(4-aminophenyl)morpholin-3-one molecule indicate the significance of these compounds in developing new antimicrobial strategies. These derivatives offer potential applications in combating bacterial and fungal infections, further validating the importance of research into pyrimidine-based compounds (Majithiya & Bheshdadia, 2022).
Propiedades
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-15(2)21-13-22(19(14)25)12-18(24)20-11-17-9-6-10-23(17)16-7-4-3-5-8-16/h3-5,7-8,13,17H,6,9-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAGKTUQRQBCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2CCCN2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

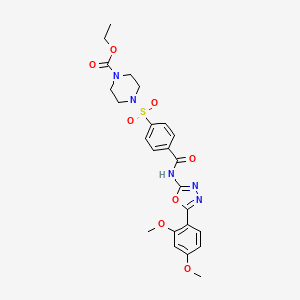
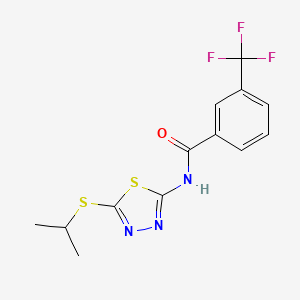

![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3009780.png)
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)
![6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B3009785.png)
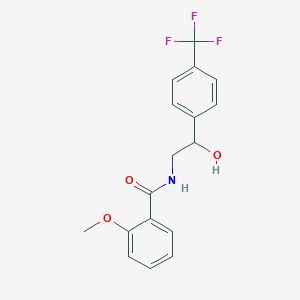
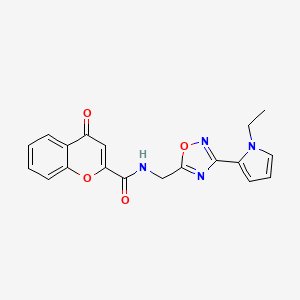
![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3009789.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009791.png)
